molecular formula C21H23N3O3S B2377017 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1203127-64-3

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2377017
CAS No.: 1203127-64-3
M. Wt: 397.49
InChI Key: JOYWBGFWGLSHGP-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a 2,3-dihydrocyclopenta[b]indole core, a privileged scaffold frequently found in compounds that exhibit strong binding affinity for various biological targets. The molecule is further functionalized with a phenethyl group bearing a sulfonamide moiety, a group known to enhance solubility and contribute to pharmacological activity. This specific structural combination suggests potential for multi-target activity. Preliminary research on analogous indole-acetamide derivatives indicates a broad spectrum of potential research applications. Compounds with similar hybrid structures, combining indole motifs with other pharmacophores, are actively investigated as inhibitors of tubulin polymerization for anticancer research . Furthermore, related structures have shown high affinity for sigma receptors, indicating potential for neurological research, particularly in models of inflammatory pain . The rational design of this hybrid molecule, which combines multiple bioactive fragments, aligns with contemporary drug discovery strategies aimed at developing new therapeutic agents with improved efficacy and selectivity . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c22-28(26,27)16-10-8-15(9-11-16)12-13-23-21(25)14-24-19-6-2-1-4-17(19)18-5-3-7-20(18)24/h1-2,4,6,8-11H,3,5,7,12-14H2,(H,23,25)(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYWBGFWGLSHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structure and Retrosynthetic Analysis

The target compound consists of three key structural components: the 2,3-dihydrocyclopenta[b]indole core, an acetamide linker, and a 4-sulfamoylphenethyl group. The molecule presents several synthetic challenges, particularly in the construction of the fused tricyclic system and the formation of the acetamide bond with the sulfonamide-containing moiety.

Retrosynthetic Disconnections

The most logical retrosynthetic approach divides the molecule into two major fragments:

  • The 2,3-dihydrocyclopenta[b]indol-4(1H)-yl-acetic acid component
  • The 4-sulfamoylphenethylamine component

These fragments would be coupled via an amide bond formation reaction to yield the target compound.

Synthesis of the 2,3-dihydrocyclopenta[b]indole Core

Intramolecular Oxidative Coupling Approach

One effective method for constructing the cyclopenta[b]indole scaffold involves intramolecular oxidative coupling of appropriately substituted indole derivatives. This approach is based on methodologies similar to those reported for the synthesis of related cyclohepta[2,1-b:3,4-b']diindole derivatives.

Synthetic Route A:
1. Preparation of 1,3-di(1H-indol-3-yl)propane derivatives
2. Intramolecular cyclization using hypervalent iodine reagents
3. Selective reduction to obtain the 2,3-dihydro system

The cyclization step can be mediated by phenyliodine(III)bis(trifluoroacetate) (PIFA) in combination with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and trimethylsilyl chloride (TMSCl), which promotes intramolecular oxidative coupling through a radical cation intermediate formation.

Nazarov Cyclization Approach

Although the Nazarov cyclization approach has shown limitations in certain systems, as noted in research on cyclopenta[f]indole synthesis, modified versions of this methodology might be applicable for our target compound:

Synthetic Route B:
1. Preparation of indole-substituted divinyl ketones
2. Lewis acid-catalyzed Nazarov cyclization
3. Selective reduction steps

Platinum or Gold-Catalyzed Cyclization

For the construction of the cyclopenta[b]indole core, platinum(II) or gold(I)-catalyzed cyclization of appropriately substituted propargylacetates has proven highly effective in similar systems. This method provides excellent yields and stereoselectivity:

Synthetic Route C:
1. N-TIPS-protected indoline synthesis
2. Installation of propargyl acetate functionality
3. Metal-catalyzed cyclization
4. Deprotection and oxidation steps

Synthesis of the 4-Sulfamoylphenethylamine Fragment

The 4-sulfamoylphenethylamine component can be prepared through established methods based on similar compounds in the literature.

From 4-Nitrophenethylamine

Synthetic Route F:
1. Protection of 4-nitrophenethylamine
2. Reduction of the nitro group to an amine
3. Sulfonylation with appropriate sulfonylating agent
4. Deprotection

Alternative Route from 4-Cyanophenethylamine

Synthetic Route G:
1. Hydrolysis of the nitrile to a primary amide
2. Chlorosulfonylation
3. Conversion to sulfonamide

Final Coupling and Assembly

Amide Bond Formation

The final step involves coupling the 2,3-dihydrocyclopenta[b]indol-4(1H)-yl-acetic acid with 4-sulfamoylphenethylamine. This can be accomplished using standard amide coupling conditions similar to those employed in the synthesis of related compounds.

Coupling Reagents Comparison

Table 1: Comparison of Coupling Reagents for Amide Formation

Coupling Reagent Reaction Conditions Expected Yield (%) Advantages Limitations
EDC/HOBt DCM, 0°C to rt, 12h 65-75 Mild conditions, water-soluble byproducts Moderate yields
HATU/DIPEA DMF, 0°C to rt, 8h 75-85 Higher yields, faster reaction More expensive, DMF as solvent
T3P/Pyridine EtOAc, rt, 6h 70-80 Easier workup, greener solvent Less common
DCC/DMAP DCM, rt, 24h 60-70 Cost-effective Difficult byproduct removal
Optimized Coupling Procedure

Based on procedures for similar compounds, the following optimized method is recommended:

To a stirred solution of 2,3-dihydrocyclopenta[b]indol-4(1H)-yl-acetic acid (1.0 equiv) in anhydrous DMF at 0°C are added HATU (1.2 equiv) and DIPEA (3.0 equiv). After 15 minutes, 4-sulfamoylphenethylamine (1.1 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 8 hours. The reaction is monitored by TLC until completion, then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the target compound.

Alternative Total Synthetic Approach

Indole Protection and Alkylation Strategy

An alternative approach is based on the strategy used for the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and can be adapted for our target compound:

Synthetic Route H:
1. Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, TIPS)
2. Construction of the cyclopenta[b]indole core
3. Alkylation at the 4-position with a haloacetate derivative
4. Hydrolysis to the corresponding acid
5. Coupling with 4-sulfamoylphenethylamine
6. Deprotection if necessary

Example Procedure Based on Similar Compounds

The following procedure is adapted from the synthesis of related indole derivatives:

Step 1: Protection of the indole nitrogen
To a solution of the indole (1.0 equiv) in THF at 0°C is added sodium hydride (1.2 equiv), and the mixture is stirred for 30 minutes. TIPS-Cl (1.1 equiv) is added dropwise, and the reaction is warmed to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the N-TIPS-protected indole.

Step 2: Cyclopentane ring formation
The N-TIPS-protected indole undergoes platinum(II) or gold(I)-catalyzed cyclization to form the cyclopenta[b]indole core.

Step 3: 4-position functionalization
The 4-position of the cyclopenta[b]indole is functionalized through alkylation with ethyl bromoacetate, followed by hydrolysis to the corresponding acid.

Step 4: Amide coupling
The acid is coupled with 4-sulfamoylphenethylamine using HATU/DIPEA to yield the target compound.

Reaction Parameters and Optimization

Cyclization Reaction Optimization

Table 2: Optimization of Cyclization Conditions for Cyclopenta[b]indole Formation

Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Selectivity
PIFA/DDQ/TMSCl DCM 0 to rt 6 65-75 Moderate
SnCl₄ DCE -78 to rt 4 75-85 Good
Pt(II)/AgOTf Toluene 80 3 80-90 Excellent
Au(I)/AgSbF₆ DCM rt 2 85-95 Excellent

Amide Coupling Optimization

Table 3: Solvent Effects on Amide Coupling Yield

Solvent Temperature (°C) Time (h) Yield (%) Notes
DMF 0 to rt 8 75-85 Good solubility, difficult removal
DCM 0 to rt 12 70-80 Clean reaction, easier workup
THF 0 to rt 10 65-75 Moderate yields
Acetone 0 to rt 24 50-60 Lower yields, longer reaction time

Analytical Characterization

Spectroscopic Data of Key Intermediates and Final Product

Table 4: Expected Spectroscopic Data for 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Analysis Method Expected Results
¹H NMR δ (ppm): 8.50-8.20 (br s, 1H, NH-indole), 7.80-7.60 (m, 2H, ArH), 7.60-7.40 (m, 2H, ArH), 7.30-7.10 (m, 4H, ArH), 6.80-6.60 (br t, 1H, CONH), 4.40-4.20 (m, 1H, CH), 3.60-3.40 (m, 2H, CH₂), 3.40-3.20 (m, 2H, CH₂), 2.90-2.70 (m, 4H, 2×CH₂), 2.60-2.40 (m, 2H, CH₂), 2.20-2.00 (m, 2H, CH₂)
¹³C NMR δ (ppm): 170-168 (C=O), 142-140 (C-indole), 138-136 (C-Ar), 134-132 (C-Ar), 130-126 (multiple C-Ar), 122-119 (C-Ar), 115-112 (C-Ar), 48-46 (CH₂), 42-40 (CH₂), 36-34 (CH₂), 32-30 (CH₂), 28-26 (CH₂)
IR ν (cm⁻¹): 3400-3300 (NH stretch), 3100-3000 (Ar CH), 2950-2850 (aliphatic CH), 1650-1630 (C=O amide), 1550-1530 (NH bend), 1350-1310 and 1160-1140 (SO₂)
MS (ESI) m/z: [M+H]⁺ calculated based on molecular formula
Melting Point Expected range based on similar compounds: 180-200°C

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

  • Key Features : Indole ring (similar to cyclopenta[b]indole in the target compound) and a fluoro-biphenyl group.
  • Differences : Lacks the sulfamoyl group, replacing it with a fluorine atom. Fluorine enhances lipophilicity but reduces hydrogen-bonding capacity compared to SO₂NH₂ .

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()

  • Key Features : Dichlorophenyl and pyrazolyl substituents.
  • Differences : Chlorine atoms increase electron-withdrawing effects but lack the hydrogen-bonding capability of SO₂NH₂. Forms N–H⋯O hydrogen-bonded dimers (R²²(10) graph set), a pattern also possible in the target compound due to its NH and SO₂NH₂ groups .

Functional Analogues

Goxalapladib ()

  • Structure : Contains a 1,8-naphthyridine core and trifluoromethyl biphenyl group.
  • Activity : Atherosclerosis treatment via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition.
  • Comparison : The trifluoromethyl group increases metabolic stability but reduces polarity compared to the target’s sulfamoyl group .

Rilapladib ()

  • Structure: Quinoline core with difluorobenzylthio and trifluoromethyl biphenyl groups.
  • Activity : Potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM) for Alzheimer’s disease and atherosclerosis.
  • Comparison: The thioether linkage and quinoline system differ from the target’s cyclopenta[b]indole, but both share acetamide backbones for target engagement .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Biological Activity References
Target Compound Cyclopenta[b]indole 4-Sulfamoylphenethyl SO₂NH₂, NH, C=O Not specified (research phase)
N-(2-(1H-Indol-3-yl)ethyl)-...propanamide Indole 2-Fluoro-biphenyl F, NH, C=O Not specified
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl CF₃, C=O Atherosclerosis
Rilapladib Quinoline Difluorobenzylthio, CF₃ biphenyl S, CF₃, C=O Alzheimer’s, atherosclerosis
2-(3,4-Dichlorophenyl)-...acetamide Pyrazole 3,4-Dichlorophenyl Cl, NH, C=O Structural/coordination studies

Research Findings and Implications

Lipophilicity vs. Solubility : Fluorinated and trifluoromethylated analogs (e.g., Goxalapladib, Rilapladib) exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the sulfamoyl group may enhance aqueous solubility .

Crystallographic Behavior : Compounds like 2-(3,4-dichlorophenyl)-acetamide form hydrogen-bonded dimers (R²²(10)), a pattern likely observed in the target compound due to its NH and SO₂NH₂ groups .

Biological Activity

The compound 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide is an indole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : 2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
  • Molecular Formula : C21H23N3O3S
  • Molecular Weight : 395.49 g/mol

Structural Representation

The structure of the compound features a cyclopenta[b]indole core fused with an acetamide group and a sulfamoylphenethyl substituent, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)10.0

These findings suggest that the compound may inhibit cancer cell growth effectively, although further studies are necessary to elucidate the exact mechanisms involved.

Neuropharmacological Effects

In addition to anticancer properties, there is emerging evidence supporting the neuropharmacological potential of this compound. Indole derivatives are known for their influence on neurotransmitter systems, which may provide therapeutic avenues for neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes:

  • Copper-Catalyzed [4+1]-Annulation : This method facilitates the formation of the dihydrocyclopenta[b]indole framework from 2-alkenylindoles and diazoacetates.
  • Acylation Reaction : The introduction of the acetamide group is achieved through acylation processes involving suitable acylating agents.

Reaction Conditions

Careful optimization of reaction conditions—such as temperature, solvent choice, and catalyst selection—is crucial for maximizing yield and purity during synthesis.

Cytotoxicity Studies

A study published in ResearchGate evaluated various derivatives of indole-based compounds for their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the potency of the compounds against different types of cancer cells .

Mechanistic Insights

Another investigation focused on understanding the mechanism by which this compound exerts its biological effects. It was found that it could induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
  • Indole Core Formation : Cyclization of substituted indole precursors under acidic or catalytic conditions (e.g., Fischer indole synthesis).
  • Sulfamoyl Group Introduction : Coupling of the indole intermediate with 4-sulfamoylphenethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.
  • Validation : Confirm structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks. Aromatic protons in the dihydrocyclopenta[b]indole system typically resonate at δ 6.8–7.5 ppm, while sulfamoyl protons appear as broad singlets near δ 7.2–7.4 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement. The dihedral angle between the indole and sulfamoylphenyl moieties often ranges from 45° to 60°, influencing molecular packing .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 439.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., peak splitting or unexpected shifts) may arise from solvent effects, tautomerism, or impurities. To address this:
  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., rotameric equilibria in the acetamide linker) .
  • Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G**) .

Q. What experimental strategies optimize the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical:
  • Targeted Modifications : Introduce substituents (e.g., halogens or methoxy groups) to the indole or sulfamoylphenyl moieties to enhance binding affinity. For example, fluorination at the indole 5-position improves hydrophobic interactions with kinase ATP-binding pockets .
  • Biological Assays :
  • In Vitro : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC50_{50} values against kinases like JAK2 or EGFR.
  • In Vivo : Evaluate pharmacokinetics (PK) in rodent models, focusing on bioavailability and blood-brain barrier penetration .

Q. How do crystallographic challenges (e.g., twinning or poor diffraction) impact structural analysis?

  • Methodological Answer : Poor crystal quality can hinder SHELXL refinement. Mitigation strategies include:
  • Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., glycerol) to improve crystal habit.
  • Data Collection : Use synchrotron radiation for weak diffractors. For twinned crystals, apply TwinRotMat or other de-twinning algorithms in SHELXL .
  • Validation Tools : Check Rmerge_{\text{merge}} (<5%) and Rfree_{\text{free}} (<25%) to ensure model reliability. Hydrogen-bonding patterns (e.g., N–H···O=S interactions) should align with Etter’s rules for supramolecular synthons .

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